
Acide 4-bromopyridine-3-boronique
Vue d'ensemble
Description
4-Bromopyridine-3-boronic acid is a chemical compound with the molecular formula C5H5BBrNO2 . It has an average mass of 201.814 Da and a mono-isotopic mass of 200.959671 Da .
Physical And Chemical Properties Analysis
4-Bromopyridine-3-boronic acid has a density of 1.8±0.1 g/cm3, a boiling point of 369.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.0±3.0 kJ/mol and a flash point of 177.2±30.7 °C . It has a molar refractivity of 38.8±0.4 cm3, a polar surface area of 53 Å2, and a molar volume of 113.1±5.0 cm3 .
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques à base de bipyridine
L'acide 4-bromopyridine-3-boronique est utilisé dans la synthèse de composés pharmaceutiques comme la milrinone, qui sont à base de bipyridine. Ces composés sont synthétisés en utilisant des méthodes qui impliquent des acides boroniques avec des groupes pyridyle en raison de leur stabilité et de leur réactivité dans les réactions de couplage de Suzuki .
Ligands en catalyse par métaux de transition
Les acides boroniques avec des groupes pyridyle, tels que l'this compound, servent de composants fondamentaux en catalyse par métaux de transition. Ils agissent comme des ligands qui facilitent divers processus catalytiques .
Photosensibilisateurs
Dans le domaine de la thérapie photodynamique et de la conversion de l'énergie solaire, les dérivés de l'this compound sont utilisés comme photosensibilisateurs en raison de leur capacité à absorber et à transférer l'énergie lumineuse .
Viologènes
Ces composés sont également essentiels dans la formation de viologènes, qui sont des composés d'ammonium quaternaire utilisés dans les dispositifs électrochromes, les batteries à flux redox et comme herbicides .
Structures supramoléculaires
L'acide boronique est utilisé dans la construction de structures supramoléculaires, qui ont des applications dans la reconnaissance moléculaire et les processus d'auto-assemblage .
Applications de détection
En raison de l'interaction des acides boroniques avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure, l'this compound trouve une utilisation dans diverses applications de détection, qui peuvent être des dosages homogènes ou des systèmes de détection hétérogènes .
Mécanisme D'action
Target of Action
The primary target of 4-Bromopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Bromopyridine-3-boronic acid . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for certain applications.
Result of Action
The result of the action of 4-Bromopyridine-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action of 4-Bromopyridine-3-boronic acid is influenced by environmental factors such as the presence of a metal catalyst and the reaction conditions . The compound is generally environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling . .
Analyse Biochimique
Biochemical Properties
4-Bromopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 4-Bromopyridine-3-boronic acid with palladium catalysts and halides, leading to the formation of biaryl compounds. The boronic acid group in 4-Bromopyridine-3-boronic acid interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are crucial for the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of the desired product .
Cellular Effects
4-Bromopyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of enzymes involved in these pathways. For example, the compound can inhibit or activate specific kinases, leading to alterations in cell signaling cascades. Additionally, 4-Bromopyridine-3-boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Bromopyridine-3-boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. For instance, 4-Bromopyridine-3-boronic acid can inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can activate certain enzymes by stabilizing their active conformations, enhancing their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromopyridine-3-boronic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that 4-Bromopyridine-3-boronic acid can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged enzyme inhibition or activation, which can influence cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of 4-Bromopyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 4-Bromopyridine-3-boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
4-Bromopyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are crucial for the compound’s bioavailability and activity within biological systems .
Transport and Distribution
Within cells and tissues, 4-Bromopyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-Bromopyridine-3-boronic acid is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
4-Bromopyridine-3-boronic acid exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is critical for the compound’s interaction with target enzymes and proteins, enabling it to modulate cellular processes effectively .
Propriétés
IUPAC Name |
(4-bromopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUZDNRPMTXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680958 | |
| Record name | (4-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-39-1 | |
| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


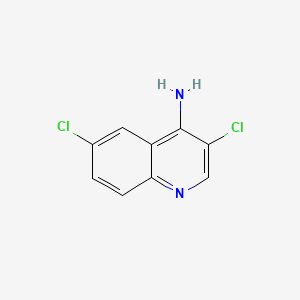


![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)


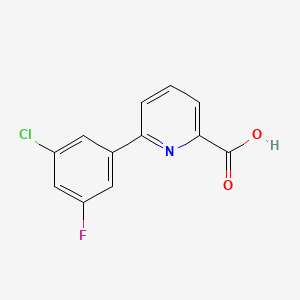
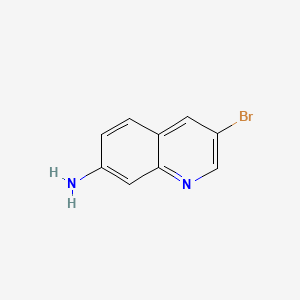
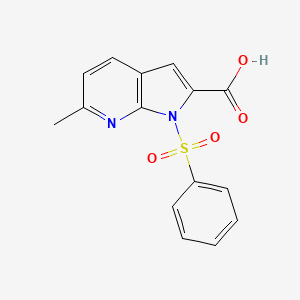
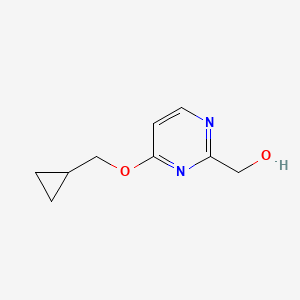
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)

